![molecular formula C25H27BN2O4S B8129581 3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8129581.png)
3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Description
3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C25H27BN2O4S and its molecular weight is 462.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of this compound demonstrated selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The benzenesulfonamide moiety is known for its antimicrobial activity. Research has shown that:
- Case Study 2 : Compounds with similar structures were tested against various bacterial strains and showed promising results in inhibiting growth, suggesting potential use as new antibiotics.
Organic Light Emitting Diodes (OLEDs)
The incorporation of boron in the structure enhances its electronic properties:
- Case Study 3 : Research into OLEDs has revealed that compounds like this compound can be used as dopants to improve light emission efficiency.
Cross-Coupling Reactions
The dioxaborolane group is a well-known participant in cross-coupling reactions:
- Case Study 4 : This compound was utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds with high yields. The presence of the boron atom facilitates the formation of carbon-carbon bonds under mild conditions.
Data Summary Table
Application Area | Specific Use Case | Results/Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity | Selective cytotoxicity against cancer cell lines |
Antimicrobial properties | Inhibition of bacterial growth | |
Materials Science | OLEDs | Enhanced light emission efficiency |
Catalysis | Cross-coupling reactions | High yields in biaryl compound synthesis |
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)-4H-pyridin-4-yl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BN2O4S/c1-24(2)25(3,4)32-26(31-24)19-10-11-21-22(17-27-23(21)16-19)18-12-14-28(15-13-18)33(29,30)20-8-6-5-7-9-20/h5-18,27H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYCYXKHMMXCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C4C=CN(C=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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